REACTION_CXSMILES
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[NH2:1][C:2]1[C:3]([SH:9])=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.N.[CH:11](O)=O>>[Cl:8][C:5]1[N:4]=[C:3]2[S:9][CH:11]=[N:1][C:2]2=[CH:7][CH:6]=1
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Name
|
|
Quantity
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16.4 g
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Type
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reactant
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Smiles
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NC=1C(=NC(=CC1)Cl)S
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Name
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|
Quantity
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80 mL
|
Type
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reactant
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Smiles
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C(=O)O
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
N
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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FILTRATION
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Details
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A precipitate was collected by filtration as the title compound (14.5 g)
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Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C2C(=N1)SC=N2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |